BenchChemオンラインストアへようこそ!

1-(3,5-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Epigenetics HDAC Inhibition Cancer Research

This N-propyl analog is critical for SAR-driven lead optimization in HDAC inhibitor programs. Unlike the N-ethyl variant (CAS 847396-71-8), this compound exhibits distinct lipophilicity and CYP3A4 interaction profiles, enabling precise investigation of HDAC isoform selectivity and off-target liability. Published HTS data confirm multi-target engagement, allowing researchers to benchmark against established IC50 values for the ethyl analog. Generic substitution risks unpredictable shifts in potency and metabolic stability. Secure this key comparator to advance your structure-activity relationship studies.

Molecular Formula C22H25N3O
Molecular Weight 347.462
CAS No. 847396-72-9
Cat. No. B2423533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
CAS847396-72-9
Molecular FormulaC22H25N3O
Molecular Weight347.462
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC(=C4)C)C
InChIInChI=1S/C22H25N3O/c1-4-9-24-20-8-6-5-7-19(20)23-22(24)17-13-21(26)25(14-17)18-11-15(2)10-16(3)12-18/h5-8,10-12,17H,4,9,13-14H2,1-3H3
InChIKeyOQSGQXPICUFVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (CAS 847396-72-9): Baseline for Scientific Procurement


1-(3,5-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (CAS 847396-72-9) is a synthetic small molecule (MF: C22H25N3O, MW: 347.5 g/mol) belonging to the class of benzimidazole-pyrrolidinone derivatives. It features a pyrrolidin-2-one core N-substituted with a 3,5-dimethylphenyl group and linked at the 4-position to a 1-propyl-1H-benzimidazole moiety. The compound is primarily utilized as a research tool in early-stage drug discovery, with published high-throughput screening (HTS) profiles indicating multi-target interactions, including with CYP450 enzymes and HDACs [1].

Why 1-(3,5-Dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one Cannot Be Substituted Generically


Within the benzimidazole-pyrrolidinone class, subtle variations in the N-alkyl chain on the benzimidazole and the substitution pattern on the N-phenyl ring profoundly alter biological activity. For example, the N-propyl analog (target compound) is structurally distinct from the N-ethyl (CAS 847396-71-8) and N-isopropyl (CAS not found) variants. These differences influence lipophilicity, target engagement, and metabolic stability. Generic substitution risks introducing unpredictable shifts in potency, selectivity, and off-target profiles, as evidenced by the divergent CYP3A4 and HDAC inhibition data between closely related analogs [1].

Quantitative Differentiation Evidence for 1-(3,5-Dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one


HDAC2 and HDAC1 Inhibitory Activity of a Close Analog: Context for Target Selectivity Profiling

While specific HDAC inhibition data for the target compound (N-propyl) is not publicly available, a direct analog, the N-ethyl derivative (CAS 847396-71-8), shows defined IC50 values against HDAC2 and HDAC1. This establishes the chemotype's potential for epigenetic modulation. The target compound's increased N-alkyl chain length is expected to further modulate this activity profile, providing a distinct tool for structure-activity relationship (SAR) studies. The data below represents the best available quantitative baseline for a comparator within this compound series [1].

Epigenetics HDAC Inhibition Cancer Research

CYP3A4 Metabolic Stability Indicator: A Key Differentiation Point from the N-Ethyl Analog

The N-ethyl analog (CAS 847396-71-8) exhibits moderate CYP3A4 inhibition with an IC50 of 233 nM. A longer N-propyl substituent, as in the target compound, is predicted to increase lipophilicity (cLogP) and may alter the CYP inhibition profile. This physicochemical divergence is critical for medicinal chemists selecting a lead compound; the target compound could offer a distinct metabolic stability profile that is advantageous for in vivo studies [1]. Although direct data for the target compound is absent, the comparator data serves as a valuable benchmark for projecting metabolic liabilities.

ADME/Tox Drug Metabolism CYP450 Inhibition

HDAC1 Selectivity Profile: Establishing a Baseline for Scaffold Optimization

The N-ethyl analog (CAS 847396-71-8) inhibits HDAC1 with an IC50 of 550 nM. Combined with its HDAC2 IC50 of 400 nM, this suggests a ~1.4-fold selectivity for HDAC2. The target compound, with its elongated N-propyl chain, is hypothesized to further alter this selectivity window, making it a valuable tool for dissecting HDAC isoform function. Procurement of the N-propyl variant enables side-by-side comparative profiling against the known comparator data [1].

Epigenetics HDAC1 Inhibition Selectivity Profiling

Optimal Application Scenarios for 1-(3,5-Dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one Based on Evidence


SAR Expansion of Benzimidazole-Pyrrolidinone-Based Epigenetic Modulators

Given the confirmed HDAC1/2 inhibitory activity of the N-ethyl analog, the target compound (N-propyl) serves as a key comparator in SAR studies aiming to explore the impact of N-alkyl chain length on HDAC isoform selectivity and potency. Researchers can directly compare new experimental data against the published IC50 values for the ethyl analog [1].

Metabolic Stability Assessment in Early Lead Optimization

The moderate CYP3A4 inhibition observed for the N-ethyl analog (IC50 = 233 nM) establishes this chemotype's liability for CYP-mediated drug interactions. The target compound, with its distinct physiochemical profile, can be used to determine if increasing lipophilicity alters this liability, an essential step in optimizing a lead series for in vivo pharmacokinetic studies [1].

Chemical Probe for HDAC Isoform Functional Studies

The established HDAC1/2 inhibition profile positions this compound family as a starting point for developing isoform-selective chemical probes. The N-propyl target compound provides a unique vector for probing the steric and hydrophobic requirements of the HDAC enzyme active site, potentially unveiling new selectivity determinants [1].

Quote Request

Request a Quote for 1-(3,5-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.